4-((S)-Morpholin-2-YL)benzonitrile hcl

Description

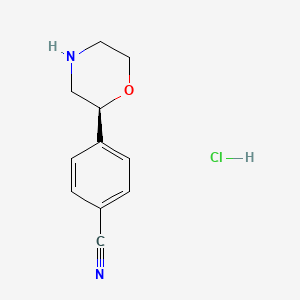

4-((S)-Morpholin-2-YL)benzonitrile HCl is a chiral small molecule featuring a benzonitrile core substituted with an (S)-configured morpholine ring at the para position. The morpholine ring, a six-membered heterocycle containing one oxygen and one nitrogen atom, adopts a specific stereochemical orientation due to the (S)-configuration at the 2-position. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical and synthetic applications. The molecular formula of the free base is C₁₁H₁₂N₂O, with a molecular weight of 188.23 g/mol (HCl salt: ~224.69 g/mol) .

Properties

Molecular Formula |

C11H13ClN2O |

|---|---|

Molecular Weight |

224.68 g/mol |

IUPAC Name |

4-[(2S)-morpholin-2-yl]benzonitrile;hydrochloride |

InChI |

InChI=1S/C11H12N2O.ClH/c12-7-9-1-3-10(4-2-9)11-8-13-5-6-14-11;/h1-4,11,13H,5-6,8H2;1H/t11-;/m1./s1 |

InChI Key |

FARPCGQZSPUUOZ-RFVHGSKJSA-N |

Isomeric SMILES |

C1CO[C@H](CN1)C2=CC=C(C=C2)C#N.Cl |

Canonical SMILES |

C1COC(CN1)C2=CC=C(C=C2)C#N.Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations:

- Stereochemical Specificity : The target compound’s (S)-morpholin-2-yl group distinguishes it from analogs like 2-[4-(Morpholin-4-ylmethyl)phenyl]benzonitrile, which lacks chiral centers .

- Electronic Effects : The trifluoromethyl group in 4-(Morpholin-4-yl)-3-(trifluoromethyl)benzonitrile introduces strong electron-withdrawing effects, likely enhancing metabolic stability compared to the target compound’s nitrile group alone .

Crystallographic and Conformational Analysis

- Target Compound: No direct crystallographic data are available, but analogs provide insights. For example, 2-[4-(Morpholin-4-ylmethyl)phenyl]benzonitrile crystallizes in a monoclinic system (space group P2₁/c) with a dihedral angle of 87.87° between the morpholine and benzonitrile rings, indicating near-perpendicular orientation .

- 4-(Morpholin-4-yl)-3-(trifluoromethyl)benzonitrile : Exhibits C–H···F and C–H···O interactions, forming supramolecular chains along the [10] direction. The CF₃ group adopts a disordered conformation (occupancy ratio 0.55:0.45) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.